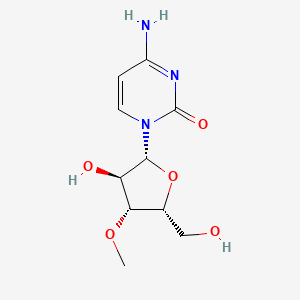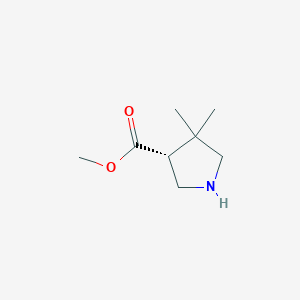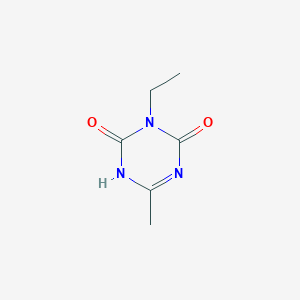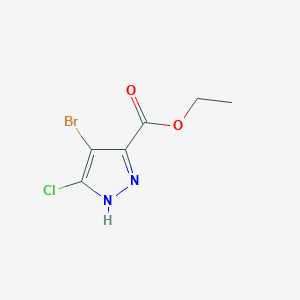
N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of ethylamine with cyanoacetamide under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetic acid.
Reduction: Formation of N-(6-(Ethylamino)-4-hydroxy-1,4-dihydro-1,3,5-triazin-2-yl)acetamide.
Substitution: Formation of various substituted triazine derivatives.
Applications De Recherche Scientifique
N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets. In the case of its anti-inflammatory activity, the compound inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-nitrophenyl)acetamide: Another triazine derivative with similar reactivity but different applications.
Uniqueness
N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COX enzymes sets it apart from other triazine derivatives, making it a valuable compound for medicinal chemistry .
Propriétés
Numéro CAS |
860473-84-3 |
|---|---|
Formule moléculaire |
C7H11N5O2 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
N-[4-(ethylamino)-6-oxo-1H-1,3,5-triazin-2-yl]acetamide |
InChI |
InChI=1S/C7H11N5O2/c1-3-8-5-10-6(9-4(2)13)12-7(14)11-5/h3H2,1-2H3,(H3,8,9,10,11,12,13,14) |
Clé InChI |
IZLXSLVQFMDTEX-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=O)NC(=N1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















